
2-(Methylamino)-1-(6-methylpyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol is a chemical compound with a complex structure that includes a methylamino group, a pyridine ring, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with methylamine and a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol: Lacks the methyl group on the pyridine ring.
2-(ethylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol: Contains an ethylamino group instead of a methylamino group.
2-(methylamino)-1-(4-methylpyridin-2-yl)ethan-1-ol: The methyl group is positioned differently on the pyridine ring.
Uniqueness
2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(methylamino)-1-(6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-7-4-3-5-8(11-7)9(12)6-10-2/h3-5,9-10,12H,6H2,1-2H3 |
Clé InChI |
KTMAFHABIRHTDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


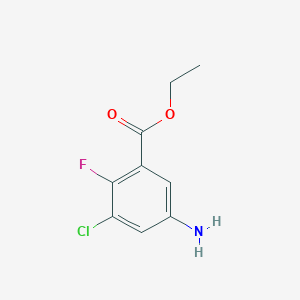
![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
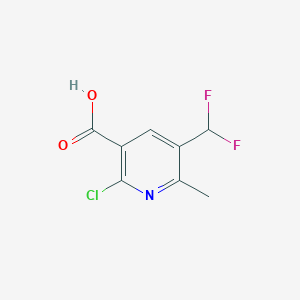
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![[3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
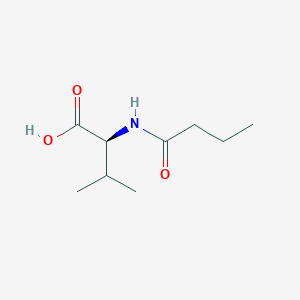
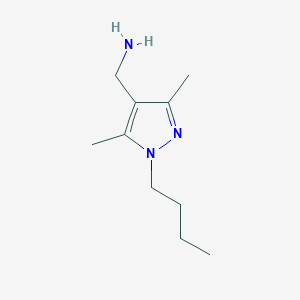
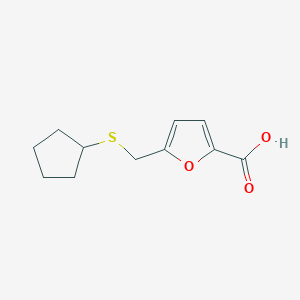
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
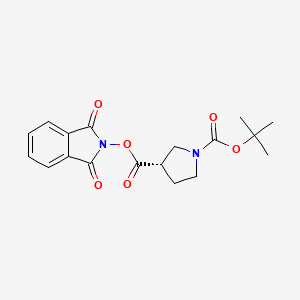

![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
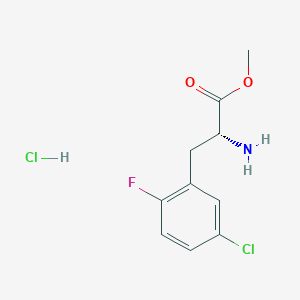
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
